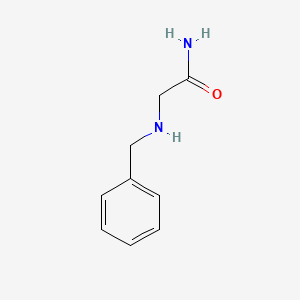

2-(Benzylamino)acetamide

概要

説明

2-(Benzylamino)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of acetamide, where the hydrogen atom of the amino group is replaced by a benzyl group

準備方法

Synthetic Routes and Reaction Conditions: 2-(Benzylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with chloroacetamide under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CONH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase-transfer catalysts can enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions: 2-(Benzylamino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Benzylamide or benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzylaminoacetamides.

科学的研究の応用

Antiviral Applications

Recent studies have highlighted the efficacy of 2-(Benzylamino)acetamide derivatives as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A series of compounds were synthesized and evaluated for their inhibitory effects against RdRp, which is crucial for viral RNA synthesis. Notably, compounds such as 6d5 demonstrated significant potency with an IC50 value of 1.11 ± 0.05 μM, comparable to the control drug remdesivir (IC50 = 1.19 ± 0.36 μM) . This suggests that derivatives of this compound could be promising candidates for further development as antiviral agents against COVID-19.

Antibacterial Potential

The compound has also shown significant antibacterial activity. A study synthesized various acetamide derivatives and tested them against biofilms produced by Gram-negative bacteria, including E. coli and S. aureus. Compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) that were comparable or even superior to standard antibiotics like levofloxacin . The presence of specific heterocyclic amines in these compounds likely contributes to their enhanced antibacterial properties.

Analgesic Properties

Another significant application of this compound is in pain management. Research indicates that certain derivatives act as sodium channel blockers, which are valuable in treating chronic and neuropathic pain conditions. These compounds interact with sodium channels in the nervous system, potentially alleviating pain associated with nerve damage and other conditions . The pharmacological properties of these compounds suggest they could serve as alternatives to existing analgesics that often have severe side effects.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 2-(Benzylamino)acetamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, the compound can increase the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions such as depression and Parkinson’s disease.

類似化合物との比較

Benzylamine: A simpler compound with a similar benzyl group but lacking the acetamide moiety.

N-Benzylacetamide: Similar structure but with different functional groups.

2-(Phenylamino)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness: 2-(Benzylamino)acetamide is unique due to its specific combination of benzyl and acetamide groups, which confer distinct chemical and biological properties

生物活性

2-(Benzylamino)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as benzylacetamide, features an acetamide group attached to a benzylamine moiety. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. A series of compounds were synthesized and tested for their antibacterial efficacy against various bacterial strains. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 12.5 μg/mL |

| 2i | S. aureus | 15.0 μg/mL |

| 2c | S. typhi | 10.0 μg/mL |

These compounds exhibited MIC values comparable to standard antibiotics, indicating strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus typhi .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been investigated through various animal models. In a study evaluating its efficacy in preventing seizures induced by maximal electroshock (MES), the compound demonstrated significant protective effects.

- ED50 values for different derivatives were found to be:

- N-benzyl-2-acetamido-3-methoxypropionamide: 8.3 mg/kg

- N-benzyl-2-acetamido: 10 mg/kg

These results suggest that modifications to the acetamido group can enhance anticonvulsant activity, with certain derivatives exhibiting potency comparable to established antiepileptic drugs .

Cytoprotective Effects

A novel derivative of this compound has shown promising results in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes pathogenesis. The compound exhibited an EC50 value of 0.1 ± 0.01 μM , indicating high potency in protecting against ER stress-induced cell death .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- GSK3 Inhibition : Compounds derived from this structure have been shown to inhibit glycogen synthase kinase 3 (GSK3), a critical enzyme involved in neurodegenerative diseases and cancer .

- Antimicrobial Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making these compounds potential candidates for treating resistant bacterial infections .

- Neuroprotective Effects : The ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its anticonvulsant properties .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Diabetes Management : A study reported that a derivative effectively protected β-cells from apoptosis caused by ER stress, offering a new avenue for diabetes treatment .

- Seizure Prevention : In animal models, derivatives significantly reduced seizure frequency and severity, suggesting their utility as antiepileptic agents .

- Antibacterial Efficacy : Clinical trials are ongoing to assess the effectiveness of these compounds against multi-drug resistant bacterial strains, with preliminary results indicating superior performance compared to traditional antibiotics .

特性

IUPAC Name |

2-(benzylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMVTJIXFQQFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330960 | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39796-49-1 | |

| Record name | 2-[(Phenylmethyl)amino]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Benzylamino)acetamide interact with monoamine oxidase-B (MAO-B), and what are the downstream effects?

A: this compound acts both as a substrate and a suicide inhibitor of MAO-B. [, ] This means that while the enzyme metabolizes the compound, the interaction also leads to irreversible inactivation of MAO-B. [] This inactivation likely occurs through a mechanism involving covalent modification of the enzyme's active site. [] The downstream effects of MAO-B inhibition are complex and depend on various factors, including the extent and duration of inhibition.

Q2: How does the origin of MAO-B (rat vs. ox) affect its interaction with this compound?

A: Research indicates that while this compound acts as both a substrate and suicide inhibitor for MAO-B from both rat and ox liver, there are differences in their interactions. The compound exhibits a higher partition ratio for ox liver MAO-B (2120 mol of product per mol of enzyme inactivated) compared to rat liver MAO-B (816.7 mol of product per mol of enzyme inactivated). [] This suggests that this compound might be a more efficient substrate for rat liver MAO-B, while acting as a somewhat better inhibitor for the ox liver enzyme. [] These findings highlight the importance of considering species differences when studying enzyme-inhibitor interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。